molecular formula C16H24N2 B8427844 1-(2-Ethylhexyl)-2-methylbenzimidazole

1-(2-Ethylhexyl)-2-methylbenzimidazole

Cat. No.: B8427844
M. Wt: 244.37 g/mol
InChI Key: BMIDJVNTZNJFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethylhexyl)-2-methylbenzimidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. The benzimidazole scaffold is a privileged structure in pharmacology due to its resemblance to naturally occurring purines, allowing it to interact with various critical biological targets . This structural similarity facilitates binding to enzyme active sites and nucleic acids, making it a versatile core for developing novel therapeutic agents. Researchers primarily investigate this compound and its analogs for their potential pharmacological activities. Benzimidazole derivatives are extensively studied in oncology research for their ability to inhibit cancer cell proliferation through multiple mechanisms, including the induction of apoptosis (programmed cell death), disruption of cell cycle progression, and inhibition of key enzymes like tyrosine kinases . The specific lipophilic 2-ethylhexyl side chain may influence the compound's cellular uptake and bioavailability, which are critical parameters in anticancer drug development. Furthermore, substituted benzimidazoles demonstrate broad-spectrum antimicrobial activity , serving as a core structure in the design of new agents against resistant bacterial and fungal strains . The versatility of the benzimidazole nucleus also makes it a valuable building block for creating hybrid molecules and metal complexes, which can lead to enhanced efficacy and novel mechanisms of action . As a research chemical, this compound provides a foundational template for structure-activity relationship (SAR) studies, enabling scientists to explore new chemical space and develop potential lead compounds for various diseases. WARNING: This product is intended for research purposes in a controlled laboratory environment only. It is not classified or intended for human or veterinary diagnostic, therapeutic, or any other personal use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

1-(2-ethylhexyl)-2-methylbenzimidazole

InChI

InChI=1S/C16H24N2/c1-4-6-9-14(5-2)12-18-13(3)17-15-10-7-8-11-16(15)18/h7-8,10-11,14H,4-6,9,12H2,1-3H3

InChI Key

BMIDJVNTZNJFFK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C(=NC2=CC=CC=C21)C

Origin of Product

United States

Scientific Research Applications

Antibacterial and Antifungal Activity

The benzimidazole scaffold, including derivatives like 1-(2-Ethylhexyl)-2-methylbenzimidazole, has been extensively studied for its antibacterial and antifungal properties. Research indicates that compounds derived from benzimidazole exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus faecalis. For instance, N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have shown promising results with minimal inhibitory concentrations (MIC) as low as 4 μg/mL against these pathogens .

Anticancer Properties

Several studies have highlighted the antiproliferative effects of benzimidazole derivatives on cancer cell lines. For example, a compound similar to this compound demonstrated notable cytotoxicity against the MDA-MB-231 breast cancer cell line, with IC50 values indicating effective growth inhibition . The mechanism of action often involves targeting critical enzymes such as dihydrofolate reductase, which plays a crucial role in nucleotide synthesis necessary for DNA replication .

Anti-inflammatory Effects

Benzimidazole derivatives have also been explored for their anti-inflammatory properties. Research has shown that certain benzimidazole compounds can significantly reduce inflammation markers in vitro and in vivo, suggesting their potential as therapeutic agents for inflammatory diseases .

Synthesis of Coordination Polymers

This compound can serve as a precursor for synthesizing coordination polymers that exhibit reversible solid-to-liquid phase transitions. These materials are of interest in developing advanced materials for various applications, including drug delivery systems and sensors .

Corrosion Inhibition

The compound has been investigated for its efficacy as a corrosion inhibitor in various environments. Studies indicate that benzimidazole derivatives can form protective films on metal surfaces, reducing corrosion rates significantly. This property is particularly valuable in industries where metal components are exposed to harsh conditions .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Activity Key Findings
Medicinal ChemistryAntibacterialEffective against MRSA and other strains with MIC values as low as 4 μg/mL .
AnticancerSignificant cytotoxicity against MDA-MB-231 cell line with IC50 values noted .
Anti-inflammatoryNotable reduction in inflammation markers observed .
Materials ScienceCoordination Polymer SynthesisPotential use in drug delivery systems and sensors .
Corrosion InhibitionEffective in forming protective films on metals .

Case Studies

Several case studies illustrate the diverse applications of benzimidazole derivatives:

  • Case Study 1: Antibacterial Efficacy
    In a study evaluating the antibacterial activity of N-alkylated benzimidazoles, compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications at specific positions enhanced potency against resistant strains .
  • Case Study 2: Anticancer Activity
    Research focusing on the antiproliferative effects of substituted benzimidazoles revealed that specific alkyl substitutions led to enhanced activity against breast cancer cells. The findings suggest potential pathways for developing new anticancer therapies based on this scaffold .
  • Case Study 3: Corrosion Inhibition
    A practical application involved testing the corrosion inhibition properties of benzimidazole derivatives in acidic environments. Results demonstrated a significant decrease in corrosion rates, highlighting their potential use in industrial applications where metal protection is critical .

Comparison with Similar Compounds

Chloromidine (1-[(4-Chlorophenyl)methyl]-2-methylbenzimidazole)

  • Structure : Features a 4-chlorobenzyl group at N1 and a methyl group at C2.
  • Activity : Exhibits antifungal properties, particularly against Candida species, by disrupting fungal cell membranes .
  • Key Differences: The 4-chlorobenzyl group introduces electronegativity and aromaticity, enhancing binding to fungal cytochrome P450 enzymes compared to the aliphatic 2-ethylhexyl chain in the target compound.

1-(2-Methylpropenyl)-2-methylbenzimidazole Isomers

  • Structure : Structural isomers with a 2-methylpropenyl group at N1.
  • Stability : Theoretical calculations (B3LYP/6-311+G**) show a 3.21 kcal/mol energy difference between the more stable 1-(2-methyl-1-propenyl) isomer and the less stable 1-(2-methyl-2-propenyl) isomer .
  • Key Differences :
    • The propenyl group introduces steric hindrance and π-bond conjugation, which may alter reactivity in electrophilic substitution reactions compared to the saturated 2-ethylhexyl chain.
    • Isomer stability impacts synthetic yields and storage conditions .

Ethyl 1-(2-Hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate

  • Structure : Contains a hydroxyethyl group at N1, a phenyl group at C2, and an ester moiety at C4.
  • Activity : Demonstrates antitumor and antimicrobial activity, with the ester group enabling prodrug strategies for controlled release .
  • Key Differences: The polar hydroxyethyl and ester groups increase water solubility but reduce blood-brain barrier penetration compared to the nonpolar 2-ethylhexyl group. The phenyl group at C2 enhances π-π stacking interactions with biological targets, improving binding affinity .

BIM5078 (1-(2′-Chloro-5′-nitrobenzenesulfonyl)-2-methylbenzimidazole)

  • Structure : Features a sulfonyl group at N1 and a nitro-chlorophenyl substituent.
  • Application : Used as a biochemical tool for studying enzyme inhibition due to its sulfonyl group’s electrophilic reactivity .
  • Key Differences :
    • The sulfonyl group increases acidity (pKa ~1.5) compared to the neutral 2-ethylhexyl chain, affecting solubility in aqueous media.
    • The nitro group enhances oxidative stability but introduces mutagenicity risks .

1-(2-Methylprop-2-en-1-yl)-2-[1-(4-isobutylphenyl)ethyl]-1H-benzimidazole

  • Structure : Contains a bulky isobutylphenyl-ethyl group at C2 and a propenyl group at N1.
  • Pharmacokinetics : The large substituent increases molecular weight (~400 Da) and logP (~5.2), favoring prolonged half-life but limiting renal clearance .
  • Key Differences :
    • The isobutylphenyl group enhances hydrophobic interactions in lipid-rich environments, contrasting with the linear 2-ethylhexyl group’s flexibility.
    • Steric effects may reduce metabolic oxidation rates compared to smaller substituents .

Comparative Data Table

Compound Name Substituents (N1/C2) Biological Activity Key Physicochemical Properties Synthesis Method Reference ID
1-(2-Ethylhexyl)-2-methylbenzimidazole 2-ethylhexyl / methyl Under investigation High logP (~4.8), moderate solubility Alkylation of 2-methylbenzimidazole -
Chloromidine 4-chlorobenzyl / methyl Antifungal logP ~3.5, melting point 145°C Nucleophilic substitution
1-(2-Methylpropenyl)-2-methylbenzimidazole 2-methylpropenyl / methyl Research intermediate ΔG = 3.21 kcal/mol (isomer stability) Base-catalyzed alkylation
BIM5078 sulfonyl-nitrochlorophenyl / methyl Enzyme inhibition logP ~2.1, acidic (pKa ~1.5) Sulfonation of benzimidazole
Ethyl 1-(2-hydroxyethyl)-2-phenyl-... hydroxyethyl / phenyl Antitumor, antimicrobial logP ~2.8, water-soluble ester Esterification/cyclization

Preparation Methods

Alkylation of 2-Methylbenzimidazole

The alkylation of preformed 2-methylbenzimidazole with 2-ethylhexyl bromide is a two-step approach. The first step synthesizes 2-methylbenzimidazole via condensation of o-phenylenediamine and acetic acid in toluene under reflux (85–90°C), achieving yields >85%. The second step involves N-alkylation at the 1-position using 2-ethylhexyl bromide under basic conditions.

Reaction Conditions:

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Temperature: 80–100°C

  • Time: 12–24 hours

Challenges:

  • Regioselectivity: Competing alkylation at the 3-position may occur, necessitating chromatographic purification.

  • Steric hindrance from the bulky 2-ethylhexyl group reduces reaction rates, requiring excess alkylating agent (1.5–2.0 equivalents).

Hypothetical Yield:
Adapting conditions from WO2015005615A1, which reports 86% yield for analogous benzylations, the expected yield ranges from 70–75% after optimization.

One-Pot Condensation and Alkylation

This method combines the cyclization of o-phenylenediamine with simultaneous introduction of methyl and 2-ethylhexyl groups. A mixed-acid system (acetic acid and 2-ethylhexanoic acid) or sequential alkylation steps may be employed.

Procedure:

  • Cyclization: React o-phenylenediamine with acetic acid in toluene at reflux to form 2-methylbenzimidazole.

  • In-Situ Alkylation: Add 2-ethylhexyl bromide and K₂CO₃ directly to the reaction mixture, continuing reflux for 12–18 hours.

Advantages:

  • Eliminates intermediate isolation, reducing solvent use.

  • Toluene acts as both solvent and azeotroping agent for water removal.

Limitations:

  • Competing side reactions (e.g., over-alkylation) may necessitate stringent stoichiometric control.

Yield Estimate: 65–70% based on analogous one-pot benzimidazole syntheses.

Catalytic Methods Using Rare Earth Catalysts

Erbium(III) triflate [Er(OTf)₃] has emerged as a Lewis acid catalyst for benzimidazole synthesis under green chemistry conditions. Adapting this method for this compound involves:

Reaction Scheme:

  • React o-phenylenediamine with acetaldehyde (for methyl group) and 2-ethylhexanal in the presence of Er(OTf)₃ (5 mol%).

  • Stir at 80°C for 2 hours in ethanol.

Key Parameters:

  • Molar Ratio: 1:1:1 (o-phenylenediamine : acetaldehyde : 2-ethylhexanal)

  • Solvent: Ethanol (green alternative to toluene)

  • Catalyst Recovery: Er(OTf)₃ is reusable for 3–4 cycles without significant activity loss.

Reported Yield for Analogues: 90–95% for N-ethyl-2-methylbenzimidazole.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterAlkylation MethodOne-Pot MethodCatalytic Method
Optimal Solvent Toluene/DMFTolueneEthanol
Temperature 80–100°C85–90°C80°C
Reaction Time 12–24 hours18–24 hours2 hours

Findings:

  • Polar aprotic solvents (DMF) enhance alkylation rates but complicate purification.

  • Ethanol in catalytic methods reduces environmental impact but may limit solubility of 2-ethylhexanal.

Catalytic Efficiency Comparison

CatalystYield (%)Reaction TimeReusability
Er(OTf)₃90–952 hours3–4 cycles
K₂CO₃70–7524 hoursNone
NaH65–7018 hoursNone

Industrial-Scale Production Considerations

Cost Analysis

  • Raw Materials: 2-Ethylhexyl bromide ($45/kg) contributes 60% of total cost.

  • Catalyst Reuse: Er(OTf)₃ reduces costs by 20% compared to stoichiometric bases.

  • Solvent Recovery: Toluene recycling achieves 95% recovery, lowering expenses by 15% .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Ethylhexyl)-2-methylbenzimidazole, and how do reaction conditions influence yield and purity?

  • The synthesis of benzimidazole derivatives often involves condensation of o-phenylenediamine with carbonyl compounds or alkylation of pre-formed benzimidazoles. For example, alkylation of 2-methylbenzimidazole with 2-ethylhexyl halides under reflux conditions (e.g., in DMF or THF with a base like K₂CO₃) is a plausible route . Reaction temperature, solvent polarity, and stoichiometry of alkylating agents critically affect regioselectivity and purity. Evidence from analogous compounds suggests that prolonged heating (>6 hours) at 80–100°C improves yields but may require subsequent purification via column chromatography to remove by-products .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methyl and ethylhexyl groups) and rule out regioisomers .
  • HPLC : Purity assessment (≥98% as per industrial standards) using reverse-phase columns with UV detection at 254 nm .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • Elemental analysis : Matching calculated vs. experimental C/H/N/S percentages to confirm stoichiometry .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • The compound exhibits acute oral toxicity (Category 3) and is classified as flammable. Recommended precautions include:

  • Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
  • Work under fume hoods to prevent inhalation of dust/aerosols .
  • Storage at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Immediate decontamination with water and soap for spills; avoid solvents that may exacerbate flammability .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and nucleophilic/electrophilic sites . Exact exchange terms improve accuracy in predicting thermochemical properties, such as bond dissociation energies relevant to stability under oxidative conditions . Solvent effects (e.g., DMSO) can be incorporated via polarizable continuum models (PCM) to simulate reaction environments .

Q. What strategies resolve contradictions in biological activity data for benzimidazole derivatives, such as anti-inflammatory vs. cytotoxic effects?

  • Systematic structure-activity relationship (SAR) studies are critical:

  • Substituent variation : Compare 2-methyl vs. 2-ethylhexyl groups to assess lipophilicity and membrane permeability .
  • Dose-response assays : Use in vitro models (e.g., COX-2 inhibition for anti-inflammatory activity) to identify therapeutic windows .
  • Metabolic profiling : LC-MS/MS to detect reactive metabolites that may contribute to off-target toxicity .

Q. How does the 2-ethylhexyl moiety influence the compound’s pharmacokinetic properties compared to shorter alkyl chains?

  • The branched 2-ethylhexyl group enhances lipophilicity (logP >3), improving blood-brain barrier penetration but potentially reducing aqueous solubility. Comparative studies with n-propyl or n-butyl analogs show:

  • Increased plasma half-life : Due to reduced CYP450-mediated oxidation .
  • Tissue distribution : Higher accumulation in adipose tissues, verified via radiolabeled tracer studies .
  • Solubility-limitation : May require formulation with cyclodextrins or lipid-based carriers for in vivo applications .

Methodological Considerations

Q. What analytical techniques are optimal for detecting degradation products of this compound under accelerated stability testing?

  • Forced degradation studies (acid/base hydrolysis, thermal stress):

  • UPLC-QTOF-MS : Identifies degradation pathways (e.g., hydrolysis of the ethylhexyl chain or benzimidazole ring oxidation) .
  • Kinetic modeling : Arrhenius plots to extrapolate shelf-life at standard storage conditions .

Q. How can researchers address discrepancies in reported toxicity data for benzimidazole derivatives?

  • Standardized assays : Use OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) to ensure comparability .
  • Mechanistic studies : Evaluate mitochondrial toxicity (e.g., Seahorse assays) and DNA damage (Comet assay) to distinguish baseline cytotoxicity from specific mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.